molecular formula C16H13N3O3S B2578378 Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate CAS No. 950250-99-4

Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate

Cat. No. B2578378
CAS RN: 950250-99-4
M. Wt: 327.36
InChI Key: PKEFCUJLBIYJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C16H13N3O3S. It contains a total of 38 bonds, including 25 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, and 16 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ester, and 1 aromatic secondary amide .


Molecular Structure Analysis

The molecular structure of this compound consists of 36 atoms: 13 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom . The molecule contains a benzothiadiazole ring, which is a type of heterocyclic compound. This ring is attached to an ethyl ester group and an aromatic secondary amide group .

Scientific Research Applications

Synthesis and Spectroscopic Studies

Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate has been synthesized and characterized through various spectroscopic and theoretical studies, demonstrating its utility in understanding molecular structures and reactions. The experimental and theoretical vibrational spectra, along with geometric parameters such as bond lengths and angles, were investigated using methods like Ab Initio Hartree Fock and Density Functional Theory. These studies reveal the compound's potential in spectroscopic applications and material science, providing insights into its molecular behavior and characteristics (İ. Koca et al., 2014).

Supramolecular Structures

Research on this compound and its derivatives has led to the development of hydrogen-bonded supramolecular structures in varying dimensions. These structures, formed through specific hydrogen bond interactions, highlight the compound's relevance in the design and construction of molecular assemblies and materials with potential applications in nanotechnology and molecular electronics (J. Portilla et al., 2007).

Antimicrobial Agents

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial agents. The structural modifications and characterization of these derivatives underscore the chemical versatility of the compound and its utility in developing new therapeutics aimed at combating microbial infections (N. Desai et al., 2007).

Antileukemic Activity

Ureidothiazole and ureidothiadiazole derivatives related to this compound have been prepared and evaluated against leukemia P-388 tumor system in mice. This research provides a foundation for the development of new antileukemic drugs, illustrating the compound's potential in cancer research (R. K. Zee-Cheng & C. Cheng, 1979).

properties

IUPAC Name

ethyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-16(21)11-5-3-4-6-12(11)17-15(20)10-7-8-13-14(9-10)23-19-18-13/h3-9H,2H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEFCUJLBIYJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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